molecular formula C14H22N2 B13145164 (1E)-N'-Phenyl-N,N-dipropylethanimidamide CAS No. 77486-45-4

(1E)-N'-Phenyl-N,N-dipropylethanimidamide

Cat. No.: B13145164
CAS No.: 77486-45-4
M. Wt: 218.34 g/mol
InChI Key: WXHTZOFSKZOBPK-UHFFFAOYSA-N
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Description

(1E)-N’-Phenyl-N,N-dipropylethanimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-Phenyl-N,N-dipropylethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dipropylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (1E)-N’-Phenyl-N,N-dipropylethanimidamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-Phenyl-N,N-dipropylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N’-Phenyl-N,N-dipropylethanimidamide is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its interactions with various enzymes and receptors.

Medicine

In medicine, (1E)-N’-Phenyl-N,N-dipropylethanimidamide is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain diseases and conditions, and its safety profile is assessed through preclinical and clinical studies.

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N’-Phenyl-N,N-dipropylethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular mechanisms are subject to ongoing research, and further studies are needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dipropylbenzamide: Similar in structure but lacks the amidine functional group.

    N-Phenyl-N,N-dimethylethanimidamide: Similar amidine structure but with different alkyl groups.

    N-Phenyl-N,N-diethylethanimidamide: Similar amidine structure but with different alkyl groups.

Uniqueness

(1E)-N’-Phenyl-N,N-dipropylethanimidamide is unique due to its specific combination of phenyl and dipropyl groups attached to the ethanimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77486-45-4

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N'-phenyl-N,N-dipropylethanimidamide

InChI

InChI=1S/C14H22N2/c1-4-11-16(12-5-2)13(3)15-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3

InChI Key

WXHTZOFSKZOBPK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=NC1=CC=CC=C1)C

Origin of Product

United States

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